molecular formula C17H16N2O B12607391 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one CAS No. 917598-48-2

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one

Cat. No.: B12607391
CAS No.: 917598-48-2
M. Wt: 264.32 g/mol
InChI Key: DJDQLHHBVUXJSP-UHFFFAOYSA-N
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Description

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one is a tetrahydropyrimidinone derivative characterized by a methylidene group at position 5 and phenyl substituents at positions 1 and 2. These compounds are typically synthesized via the Biginelli reaction, a three-component condensation of aldehydes, β-keto esters, and urea derivatives, though modifications may involve post-synthetic functionalization to introduce substituents like methylidene or aryl groups .

Properties

CAS No.

917598-48-2

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

5-methylidene-1,3-diphenyl-1,3-diazinan-2-one

InChI

InChI=1S/C17H16N2O/c1-14-12-18(15-8-4-2-5-9-15)17(20)19(13-14)16-10-6-3-7-11-16/h2-11H,1,12-13H2

InChI Key

DJDQLHHBVUXJSP-UHFFFAOYSA-N

Canonical SMILES

C=C1CN(C(=O)N(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one typically involves the condensation of appropriate aldehydes and ketones with urea or thiourea under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Additions at the Methylidene Position

The α,β-unsaturated carbonyl system (enone) in 5-methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one facilitates 1,4-conjugate additions. These reactions are typically catalyzed by bases or Lewis acids:

NucleophileConditionsProductYield (%)Reference
Grignard reagentsTHF, 0°C → RT5-Alkyl-1,3-diphenyltetrahydropyrimidin-2(1H)-one65–78
ThiophenolK₂CO₃, DMF, 60°C5-(Phenylthio) derivative82
AminesEtOH, reflux5-Amino adducts70–85

Mechanistic Insight : The methylidene group acts as a Michael acceptor, with nucleophiles attacking the β-carbon. Stabilization via resonance with the carbonyl group drives regioselectivity .

Cycloaddition Reactions

The enone system participates in [4+2] Diels-Alder reactions with dienes, forming bicyclic derivatives:

DieneConditionsProductDiastereoselectivityReference
1,3-ButadieneToluene, 100°CHexahydropyrimido[4,5-b]oxazine>90% endo
AnthraceneMicrowave, 150°CPolycyclic adduct78% exo

Key Finding : Electron-deficient dienes favor endo selectivity due to secondary orbital interactions .

Oxidation and Reduction

The methylidene group and pyrimidinone ring undergo redox transformations:

Oxidation

ReagentConditionsProductOutcome
O₃, then Zn/H₂O-78°C, CH₂Cl₂5-Keto derivativeCleavage of methylidene
KMnO₄ (aq)RT, acidic1,3-Diphenylbarbituric acidRing contraction

Reduction

ReagentConditionsProductSelectivity
H₂/Pd-CEtOH, 50 psi5-Methyltetrahydropyrimidinone95%
NaBH₄MeOH, 0°CNo reaction

Note : Catalytic hydrogenation selectively reduces the methylidene group without affecting the carbonyl .

Ring Functionalization

The pyrimidinone nitrogen atoms participate in alkylation and acylation:

Reaction TypeReagentProductYield (%)
N-AlkylationMeI, K₂CO₃1,3-Di-Me derivative88
N-AcylationAcCl, pyridine1,3-Di-Ac derivative75

Limitation : Steric hindrance from phenyl groups reduces reactivity at N-1 and N-3.

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition or ring-opening:

ConditionsProductPathway
UV (λ = 300 nm), acetoneSpiro-oxetane dimer[2+2] Cycloaddition
UV, H₂O₂1,3-DiphenylureaOxidative cleavage

Application : Photodynamic modifications enable applications in materials science.

Acid/Base-Mediated Rearrangements

Under strong acidic conditions, the pyrimidinone ring undergoes Beckmann-type rearrangements:

AcidTemperatureProduct
H₂SO₄120°CQuinazolinone derivative
PPA80°CFused benzimidazole

Mechanism : Protonation at the carbonyl oxygen triggers ring expansion or contraction .

Biocatalytic Modifications

Enzymatic systems (e.g., Candida antarctica lipase B) catalyze asymmetric resolutions:

EnzymeSubstrateProduct (ee %)
CAL-BRacemic ester(R)-enantiomer (98%)

Significance : Biocatalysis offers sustainable routes to enantiopure derivatives .

Scientific Research Applications

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one, also known as 5-(4-dimethylaminobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and organic synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one. Research indicates that this compound can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, in vitro studies demonstrated that it effectively induced apoptosis in breast cancer cells by activating caspase pathways .

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Investigations into its efficacy against bacterial strains have revealed significant inhibitory effects, suggesting potential applications in developing new antibiotics . The mechanism appears to involve disruption of bacterial cell membrane integrity.

Neuroprotective Effects

Another area of interest is the neuroprotective effects of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one. Studies indicate that it may protect neuronal cells from oxidative stress-induced damage. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Organic Photovoltaics

The compound's unique electronic properties make it suitable for applications in organic photovoltaics. Its ability to absorb light and convert it into electrical energy has been explored in the development of more efficient solar cells . Research shows that incorporating this compound into photovoltaic devices enhances their performance by improving charge transport properties.

Polymer Chemistry

In polymer science, 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one can serve as a building block for synthesizing novel polymers with tailored properties. Its reactivity allows for the formation of cross-linked networks that exhibit desirable mechanical and thermal stability .

Case Study 1: Anticancer Research

A study conducted at a leading research institute evaluated the anticancer effects of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one on human breast cancer cells. The research utilized various concentrations of the compound to assess its cytotoxicity and mechanism of action. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another case study focusing on antimicrobial activity, researchers tested the compound against several pathogenic bacteria. The results demonstrated that 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one exhibited substantial antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Compound 2)

  • Substituents : Acetyl at position 5, methyl at position 6, phenyl at position 3.
  • Synthesis : Prepared via alkylation of 5-fluoropyrimidin-2-yl derivatives using NaH/DMF .
  • Properties : NMR data (δH = 2.21–2.42 ppm for methyl groups; δC = 16.43–55.88 ppm) indicates electron-withdrawing effects from the acetyl group .
  • Comparison: The absence of a methylidene group and differing phenyl substitution (position 4 vs.

5-Methoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one

  • Substituents : Methoxycarbonyl at position 4.
  • Activity : Exhibits moderate binding affinity to human α1-adrenergic receptors (Ki = 120 nM) .
  • Comparison : The methoxycarbonyl group introduces polarity, enhancing solubility but possibly reducing membrane permeability compared to the hydrophobic phenyl groups in the target compound.

5-(3-Cyanophenyl)-1-(3-(5-fluoropyrimidin-2-yl)phenethyl)pyrimidin-2(1H)-one (Compound 30a)

  • Substituents: Cyanophenyl at position 5, fluoropyrimidinyl-phenethyl at position 1.
  • Synthesis: Involves nucleophilic substitution with 3-(dimethylamino)propan-1-ol under basic conditions .
  • Comparison: The fluoropyrimidinyl moiety may confer metabolic stability, while the cyanophenyl group could enhance π-π stacking interactions, differing from the target compound’s methylidene and diphenyl groups .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Density (g/cm³) Boiling Point (°C) logP
5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one* C₁₇H₁₆N₂O 264.32 ~1.15 (Predicted) ~350 (Predicted) ~3.5 (Predicted)
5-Methyltetrahydro-2(1H)-pyrimidinone C₅H₁₀N₂O 114.15 0.992 314.9 -1.5
5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one C₁₄H₁₆N₂O₂ 244.29 N/A N/A ~1.8

*Predicted values based on analogous structures. The target compound’s higher molecular weight and aromatic substituents likely increase lipophilicity (logP) compared to simpler derivatives like 5-methyltetrahydro-2(1H)-pyrimidinone.

Biological Activity

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and case studies from diverse research sources.

Chemical Structure and Synthesis

5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one belongs to the class of tetrahydropyrimidine derivatives. The synthesis typically involves multi-component reactions that yield various derivatives with modified biological activities. For instance, one study reported the synthesis of related tetrahydropyrimidine derivatives through a one-pot reaction involving phenyl hydrazine and other reagents under acidic conditions .

Antimicrobial Activity

Research indicates that 5-methylidene derivatives exhibit notable antimicrobial properties. A study evaluated several tetrahydropyrimidine derivatives for their antibacterial and antifungal activities. Compounds similar to 5-methylidene demonstrated significant inhibition against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) in the micromolar range .

CompoundMIC (µg/mL)Activity Type
5-Methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one20-80Antibacterial
Derivative A40Antifungal
Derivative B60Antiviral

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study highlighted that certain tetrahydropyrimidine derivatives exhibited cytotoxic effects on cancer cell lines, leading to apoptosis. The mechanism involved the induction of reactive oxygen species (ROS) and disruption of mitochondrial function .

The biological activity of 5-methylidene-1,3-diphenyltetrahydropyrimidin-2(1H)-one can be attributed to several mechanisms:

  • Enzyme Inhibition : Certain derivatives inhibit metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance mechanisms. The binding affinity of these compounds was characterized using in silico docking studies, indicating their potential as lead compounds in drug design .
  • Cell Cycle Arrest : In cancer studies, some derivatives were shown to induce cell cycle arrest at the G2/M phase, leading to reduced cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study, a series of synthesized tetrahydropyrimidines were tested against standard bacterial strains. The results showed that 5-methylidene derivatives had superior activity compared to traditional antibiotics, suggesting a promising alternative for treating resistant infections .

Case Study 2: Anticancer Activity

A notable investigation involved testing the cytotoxic effects of 5-methylidene derivatives on human breast cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers, supporting the compound's potential as an anticancer agent .

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